ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzothiazole compounds, and various reagents for bromination, acetylation, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(hydroxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate
- Ethyl 5-(methoxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1H-indole-3-carboxylate is unique due to its specific functional groups and molecular structure. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17BrN2O4S2 |
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Molecular Weight |
505.4 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-bromo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C21H17BrN2O4S2/c1-3-27-20(26)19-12-8-17(28-11(2)25)13(22)9-15(12)23-16(19)10-29-21-24-14-6-4-5-7-18(14)30-21/h4-9,23H,3,10H2,1-2H3 |
InChI Key |
DRDBRORFLQNYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC(=O)C)Br)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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